molecular formula C14H15ClN6O2 B4967640 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4967640
M. Wt: 334.76 g/mol
InChI Key: UQRSLUQAMPTFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CDP, is a purine derivative that has been extensively studied for its potential use in scientific research. The compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and immunomodulation.

Mechanism of Action

The mechanism of action of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, studies have suggested that the compound may act as an antioxidant and a free radical scavenger. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a range of biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its low toxicity. The compound has been shown to be relatively safe, even at high doses. Additionally, 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its low solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for research on 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the compound’s potential use in cancer treatment. Studies have shown that 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, research is ongoing to determine the compound’s potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Finally, there is interest in exploring the immunomodulatory effects of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, particularly in the context of autoimmune disorders.

Synthesis Methods

The synthesis of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-chlorobenzyl hydrazine with 1,3-dimethyl-2,6-dioxopurine in the presence of an acid catalyst. The reaction proceeds through a series of steps, resulting in the formation of 7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as the final product. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

7-(3-chlorobenzyl)-8-hydrazino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in scientific research. The compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and immunomodulation.

properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-4-3-5-9(15)6-8/h3-6H,7,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRSLUQAMPTFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.